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molecular formula C10H12O3 B2681670 2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol CAS No. 119055-66-2

2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol

Cat. No. B2681670
M. Wt: 180.203
InChI Key: SEWDXLUTUHQGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206276B2

Procedure details

In a 500 milliliter, three-necked oven-dried round bottom flask equipped with a magnetic stirrer and charged with 200 milliliters of 0.50 M (3,3,3-trifluoropropyl)magnesium bromide in tetrahydrofuran was added 16.4 grams (0.1 mole) of 1-(benzo[d][1,3]dioxol-5-yl)ethanone, and the mixture was stirred at room temperature for 4 hours. The reaction was quenched by slowly pouring the mixture into 400 milliliters saturated ammonium chloride solution and extracted into 400 milliliters of ethyl acetate, and washed with brine then water to a neutral pH. The ethyl acetate extracts were then dried over sodium sulfate, filtered and concentrated in the rotary evaporator affording 17.28 grams of 2-(benzo[d][1,3]dioxol-5-yl)propan-2-ol (˜96% yield) as an amber oil which was used without further purification. 17 grams (0.096 mole) 2-(benzo[d][1,3]dioxol-5-yl)propan-2-ol and 11.6 grams (0.11 mole) of triethylamine were dissolved in 40 milliliters of methylene chloride and the resulting solution was slowly added to a flask equipped with magnetic stirrer and containing 11 milliliters (0.105 mole) of methacroyl chloride in 100 milliliters of dichloromethane cooled, which had been cooled to 0° C. The resultant mixture was slowly warmed to room temperature and allowed to stir for 12 hours. Upon completion of the reaction, confirmed by thin layer chromatography (TLC), the mixture was quenched by pouring it into 400 milliliters of deionized water, then extracting the product into methylene chloride. The methylene chloride extracts were then dried over sodium sulfate, filtered, and concentrated in the rotary evaporator affording 22.8 grams (˜72% yield) of 2-(benzo[d][1,3]dioxol-5-yl)-5,5,5-trifluoropentan-2-yl methacrylate as an amber oil. The oil was purified further by passing through a silica gel plug eluting with a 70/30 mixture of hexanes/methylene chloride affording 19 grams of the pure product. 1H NMR (500 MHz, Acetone-d6): δ 6.89-6.81 (m, Ar, 3H), 6.23 (s, 1H), 5.97 (s, 2H), 5.92 (s, 1H), 2.48-2.1 (m/m, 4H), 1.914 (s, 3H), 1.89 (s, 3H).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)CC[Mg]Br.[O:9]1[C:13]2[CH:14]=[CH:15][C:16]([C:18](=[O:20])[CH3:19])=[CH:17][C:12]=2[O:11][CH2:10]1>O1CCCC1>[O:9]1[C:13]2[CH:14]=[CH:15][C:16]([C:18]([OH:20])([CH3:2])[CH3:19])=[CH:17][C:12]=2[O:11][CH2:10]1

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
FC(CC[Mg]Br)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
16.4 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 milliliter, three-necked oven-dried round bottom flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by slowly pouring the mixture into 400 milliliters saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted into 400 milliliters of ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate extracts were then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in the rotary evaporator

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.28 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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